2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The compound 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core. The compound is characterized by:
- 2,3-dimethyl groups on the thiazole ring.
- A 5-oxo moiety on the pyrimidine ring.
- A pyridin-4-yl carboxamide group at position 4.
These structural features influence its physicochemical properties (e.g., solubility, stability) and biological interactions. Below, we compare this compound with structurally related derivatives, emphasizing substituent effects and functional group contributions.
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2,3-dimethyl-5-oxo-N-pyridin-4-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8-9(2)21-14-16-7-11(13(20)18(8)14)12(19)17-10-3-5-15-6-4-10/h3-7H,1-2H3,(H,15,17,19) |
InChI Key |
KKUYGFUVZDGXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=NC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Cancer Therapy
Research indicates that compounds similar to 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs have been explored for their ability to halt the proliferation of cancer cells. Studies have shown that derivatives of thiazole-pyrimidine compounds exhibit potent anticancer activity by targeting various CDK pathways, making them promising candidates for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , as well as antifungal efficacy against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Biochemical Probes
Due to its structural characteristics, this compound can serve as a biochemical probe in various biological assays. It can be utilized in molecular docking studies to predict interactions with target proteins involved in disease pathways. This application is crucial for drug discovery processes where understanding ligand-receptor interactions is essential .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes or receptors where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or interference with DNA replication in microbial cells.
Comparison with Similar Compounds
Structural and Substituent Variations
The thiazolo[3,2-a]pyrimidine core is common among analogs, but substitutions at positions 2, 3, 5, 6, and 7 lead to significant functional divergence. Key examples include:
Key Differences and Implications
Substituent at Position 6 :
- The pyridin-4-yl carboxamide in the target compound contrasts with ethyl carboxylate () or phenyl carboxamide (). The pyridinyl group may improve aqueous solubility and hydrogen-bonding capacity compared to phenyl or alkyl groups.
5-Oxo vs. 3-Oxo Groups: The target compound’s 5-oxo moiety differs from analogs with 3-oxo groups ().
Methyl vs. Bulky Substituents :
- The 2,3-dimethyl groups in the target compound and reduce steric hindrance compared to 7-methyl () or 4-bromophenyl () substituents. Smaller substituents may enhance membrane permeability.
Crystal Packing and Conformation :
Biological Activity
2,3-Dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains both thiazole and pyrimidine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N4O2S, with a molecular weight of 300.34 g/mol. Its structure includes a pyridine moiety that enhances its pharmacological profile by allowing for specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O2S |
| Molecular Weight | 300.34 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. For example, derivatives have been evaluated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that certain synthesized compounds exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .
2. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This inhibition could lead to reduced cellular proliferation in rapidly dividing cells such as cancer cells.
3. Antimicrobial Activity
Preliminary studies indicate that thiazole-containing compounds can exhibit antimicrobial properties. The presence of the pyridine ring may enhance the interaction with microbial targets, leading to increased efficacy against bacterial strains .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Interference with DNA synthesis : By inhibiting enzymes like DHFR.
- Induction of apoptosis : Certain derivatives may trigger programmed cell death in cancer cells.
Case Studies
Several studies highlight the biological efficacy of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Tumor Cell Lines : A series of synthesized derivatives were tested against MDA-MB-231 cells, revealing significant cytotoxicity with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents present on the thiazole ring .
- Enzyme Inhibition Assays : Compounds were assessed for their ability to inhibit DHFR activity. The most potent inhibitors demonstrated a marked decrease in enzyme activity at low micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
